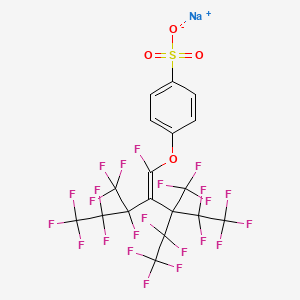

Sodium 4-((1,3,4,4,5,5,5-heptafluoro-2-(2,2,3,3,3-pentafluoro-1-(pentafluoroethyl)-1-(trifluoromethyl)propyl)-3-(trifluoromethyl)-1-pentenyl)oxy)benzenesulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EINECS 301-763-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of EINECS 301-763-5 would likely involve large-scale chemical processes, utilizing reactors and other industrial equipment to ensure consistent quality and yield. The exact methods and conditions would depend on the specific chemical structure and desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

EINECS 301-763-5 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of EINECS 301-763-5 include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substituting agents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Industrial Applications

-

Surfactants:

- Sodium 4-((1,3,4,4,5,5,5-heptafluoro-2-(2,2,3,3,3-pentafluoro-1-(pentafluoroethyl)-1-(trifluoromethyl)propyl)-3-(trifluoromethyl)-1-pentenyl)oxy)benzenesulphonate is primarily used as a surfactant in various industrial processes. Its fluorinated structure provides excellent surface activity and stability in harsh conditions.

- Case Study: In textile processing, this compound has been shown to enhance the wetting and spreading properties of dyes on fabrics.

-

Coatings:

- The compound is utilized in the formulation of protective coatings due to its chemical resistance and ability to repel water and oil.

- Case Study: Research indicates that coatings incorporating this compound exhibit superior durability and stain resistance compared to traditional coatings.

Environmental Applications

- PFAS Remediation:

- Given its classification as a perfluoroalkyl substance (PFAS), this compound is being studied for its role in environmental remediation efforts targeting PFAS contamination.

- Case Study: Pilot studies have demonstrated the compound's effectiveness in binding to contaminated sites and facilitating the removal of other harmful substances.

Pharmaceutical Applications

- Drug Delivery Systems:

- The unique properties of this compound allow it to be explored as a component in drug delivery systems where stability and controlled release are critical.

- Case Study: Investigations into liposomal formulations incorporating this compound have shown improved drug solubility and bioavailability.

Research Applications

- Analytical Chemistry:

- This compound has been employed as a standard reference material in analytical chemistry for the detection and quantification of PFAS compounds.

- Case Study: Its use in chromatographic methods has facilitated the development of more sensitive detection techniques for environmental monitoring.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Industrial Surfactants | Textile processing | Enhanced dye wetting |

| Coatings | Protective coatings | Superior durability and stain resistance |

| Environmental Remediation | PFAS contamination cleanup | Effective binding and removal of contaminants |

| Pharmaceutical Delivery | Drug delivery systems | Improved solubility and bioavailability |

| Analytical Chemistry | Standard reference material | Enhanced detection sensitivity |

Mechanism of Action

The mechanism of action of EINECS 301-763-5 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways would depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to EINECS 301-763-5 include other substances listed in the European Inventory of Existing Commercial Chemical Substances, such as:

Formaldehyde: (EINECS 200-001-8)

Guanidinium chloride: (EINECS 200-002-3)

Dexamethasone: (EINECS 200-003-9)

Uniqueness

EINECS 301-763-5 is unique due to its specific chemical structure and properties, which determine its reactivity and applications. Its distinct functional groups and molecular configuration set it apart from other similar compounds, making it valuable for specific research and industrial purposes.

Biological Activity

Sodium 4-((1,3,4,4,5,5,5-heptafluoro-2-(2,2,3,3,3-pentafluoro-1-(pentafluoroethyl)-1-(trifluoromethyl)propyl)-3-(trifluoromethyl)-1-pentenyl)oxy)benzenesulphonate (CAS No. 94042-95-2) is a fluorinated compound with significant biological activity. Its unique structure incorporates multiple fluorine atoms which influence its interactions with biological systems. This article explores its biological activity through various studies and findings.

- Molecular Formula : C18H4F23NaO4S

- Molecular Weight : 776.24 g/mol

- IUPAC Name : Sodium 4-[(Z)-2-[1,1,1,2,2,4,4,5,5,5-decafluoro-3-(trifluoromethyl)pentan-3-yl]-1,3,4,4,5,5-heptafluoro-3-(trifluoromethyl)pent-1-enoxy]benzenesulfonate

Fluorinated compounds like sodium 4-((1,3,... have been shown to exhibit enhanced metabolic stability and bioactivity due to the presence of fluorine atoms. The C–F bond is more resistant to metabolic degradation compared to C–H bonds. This resistance can lead to prolonged bioavailability and effectiveness in therapeutic applications .

Cytotoxic Effects

Studies have indicated that fluorinated compounds can exert potent cytotoxic effects on various cancer cell lines. For instance:

- Fluorinated Derivatives : Research on fluorinated derivatives of glucose has demonstrated significant cytotoxicity against glioblastoma cells (U-251 and U-87), with IC50 values indicating strong inhibitory effects on cell proliferation .

- Comparative Analysis : A comparative study showed that fluorinated compounds had lower IC50 values than their non-fluorinated counterparts in similar assays .

Case Studies

- Inhibition of Cancer Cell Growth : A series of fluorinated derivatives were tested for their effectiveness against MCF-7 breast cancer cells. The results indicated that certain fluorinated compounds not only inhibited cell growth but also altered metabolic pathways associated with cancer progression .

- Enzymatic Interactions : Fluorinated glucose analogs have been utilized to study enzyme interactions in metabolic pathways. These compounds mimic natural substrates but are designed to resist enzymatic breakdown .

Environmental Impact and Bioaccumulation

Fluorinated compounds are known for their persistence in the environment. Research has highlighted concerns regarding bioaccumulation in humans and wildlife due to their stability and resistance to degradation . The potential for these substances to accumulate raises questions about their long-term safety and environmental impact.

Data Table: Biological Activity Summary

Properties

CAS No. |

94042-95-2 |

|---|---|

Molecular Formula |

C18H4F23NaO4S |

Molecular Weight |

776.2 g/mol |

IUPAC Name |

sodium;4-[(Z)-2-[1,1,1,2,2,4,4,5,5,5-decafluoro-3-(trifluoromethyl)pentan-3-yl]-1,3,4,4,5,5,5-heptafluoro-3-(trifluoromethyl)pent-1-enoxy]benzenesulfonate |

InChI |

InChI=1S/C18H5F23O4S.Na/c19-8(45-5-1-3-6(4-2-5)46(42,43)44)7(10(20,15(30,31)32)13(25,26)18(39,40)41)9(14(27,28)29,11(21,22)16(33,34)35)12(23,24)17(36,37)38;/h1-4H,(H,42,43,44);/q;+1/p-1/b8-7+; |

InChI Key |

VFPWQVQGSDBHJW-USRGLUTNSA-M |

Isomeric SMILES |

C1=CC(=CC=C1O/C(=C(\C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)C(F)(F)F)/C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)/F)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1OC(=C(C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)C(F)(F)F)C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)F)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.